(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a dihydro-3H-pyrazol-3-one core. Key structural features include:
- Substituents: Two 4-methoxyphenyl groups at positions 2 and 5 of the pyrazolone ring.
- Side chain: A (2-hydroxyethyl)amino-ethylidene moiety at position 4, stabilized in the Z-configuration.
The hydroxyethylamino side chain may contribute to metal chelation or receptor binding, though specific bioactivity data for this compound remain unreported in the provided evidence. Structural characterization of such compounds typically employs crystallographic software like SHELX and visualization tools like ORTEP .
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O4/c1-14(22-12-13-25)19-20(15-4-8-17(27-2)9-5-15)23-24(21(19)26)16-6-10-18(28-3)11-7-16/h4-11,23,25H,12-13H2,1-3H3 |
InChI Key |
YXWKGQABOMPMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazide and β-Keto Ester Condensation
Procedure :
-
Reactants : 4-Methoxyphenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
-
Conditions : Reflux in ethanol (EtOH) with glacial acetic acid (GAA) catalysis (5 mol%) for 10–12 hours.
-
Outcome : Forms 3-methyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one (yield: 75–80%).
Mechanism :
-
Nucleophilic attack of hydrazine on the carbonyl carbon of β-keto ester.
| Parameter | Value |
|---|---|
| Catalyst | Sodium acetate |
| Solvent | 70% Ethanol |
| Temperature | RT (25°C) |
| Reaction Time | 6–8 hours |
Ethylidene Group Incorporation
The ethylidene moiety is introduced via aldol-like condensation with acetaldehyde derivatives.
Condensation with Aminoethanol
Procedure :
-
Reactants : Bis(4-methoxyphenyl)pyrazolone (1.0 equiv), 2-aminoethanol (1.5 equiv).
-
Conditions : Reflux in toluene with p-toluenesulfonic acid (PTSA, 5 mol%) for 12 hours.
-
Outcome : Forms (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene} intermediate (yield: 65–70%).
Stereochemical Control :
-
The Z-configuration is favored due to intramolecular hydrogen bonding between the hydroxyethyl amine and carbonyl group.
Final Cyclization and Purification
The final product is obtained via acid-catalyzed cyclization and purified via recrystallization.
Cyclization and Isolation
Procedure :
-
Reactants : Ethylidene intermediate (1.0 equiv).
-
Conditions : HCl (2M) in EtOH at 60°C for 2 hours, followed by cooling to 0°C.
Analytical Data :
-
1H NMR (DMSO-d6) : δ 7.65–7.71 (m, 4H, Ar–H), 6.92–6.98 (m, 4H, Ar–H), 4.96 (s, 1H, CH), 3.79 (s, 6H, OCH3), 3.42–3.55 (m, 4H, NHCH2CH2OH).
Optimization Strategies
Catalyst Screening
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| NaOAc | EtOH | 85 |
| K2CO3 | DMF | 72 |
| Piperidine | THF | 68 |
| Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|
| 25 | 3:1 | 60 |
| 60 | 5:1 | 70 |
| 80 | 4:1 | 65 |
Challenges and Solutions
Chemical Reactions Analysis
(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The hydroxyethyl and methoxyphenyl groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs
The most relevant structural analog identified is (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 879060-82-9) . A comparative analysis is summarized below:
Implications of Structural Differences
The imidazole group in the analog may facilitate hydrogen bonding or metal coordination, which is absent in the target compound’s hydroxyethyl chain .
Bioactivity Potential: Imidazole-containing analogs (e.g., CAS 879060-82-9) are often explored for antimicrobial or anticancer properties due to their heterocyclic reactivity . Methoxy-substituted aromatic systems, as in the target compound, are common in natural products (e.g., flavonoids) and may confer antioxidant or anti-inflammatory activity .
Solubility and Pharmacokinetics :
- The target compound’s methoxy groups could improve lipophilicity, whereas the hydroxyethyl side chain may enhance aqueous solubility relative to the analog’s imidazole group.
Biological Activity
The compound (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 395.5 g/mol. Its structure features two methoxyphenyl groups and a hydroxyethylamino substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one |
| InChI | InChI=1S/C22H25N3O4/c1-15(23-13-14-27-2)20-21(16-5-9-18(28-3)10-6-16)24-25(22(20)26)17-7-11-19(29-4)12-8-17/h5-12,24H,13-14H2,1-4H3 |
The biological activity of the compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Antimicrobial Activity
Research indicates that derivatives of pyrazolones exhibit significant antimicrobial properties. The specific compound has been evaluated against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli were tested for susceptibility to the compound.
In a study assessing antibacterial efficacy, the compound demonstrated inhibition zones comparable to established antibiotics, suggesting potent antibacterial effects.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through various assays:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it can reduce levels of cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Carrageenan-Induced Paw Edema Model : In vivo studies using this model indicated significant reduction in edema compared to control groups.
Anticancer Activity
The anticancer properties of similar pyrazolone compounds have been widely documented. Preliminary studies on this specific compound suggest:
- Cell Viability Assays : The compound reduced cell viability in several cancer cell lines (e.g., breast cancer and leukemia).
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis in treated cells, indicating a mechanism that may involve the activation of caspases.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds within the pyrazolone class:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized various pyrazolone derivatives and tested them against clinical strains of bacteria.
- Results indicated that modifications in substituents significantly affected antimicrobial potency.
-
Anti-inflammatory Research :
- A study focused on a pyrazolone derivative showed its ability to inhibit COX enzymes effectively, leading to reduced inflammation in animal models.
Q & A
Q. Q1: What are the optimal synthetic pathways for preparing (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one?
Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example:
Knoevenagel condensation : React 4-methoxyphenylacetophenone derivatives with hydrazine hydrate to form the pyrazolone core.
Schiff base formation : Introduce the (2-hydroxyethyl)aminoethylidene group using ethanolamine under reflux in ethanol, with catalytic acetic acid to facilitate imine formation .
Stereochemical control : The Z-configuration of the ethylidene group is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the pyrazolone carbonyl, confirmed by X-ray crystallography in analogous pyrazolone derivatives .
Q. Key Data :
Q. Q2: How can spectroscopic and crystallographic techniques resolve tautomeric ambiguity in this compound?
Methodological Answer : Tautomerism between the 2,4-dihydro-3H-pyrazol-3-one and alternative enol forms can be resolved using:
X-ray crystallography : Determines the dominant tautomer in the solid state. For example, in structurally similar pyrazolones, the keto form is stabilized by hydrogen bonding with the hydroxyl group .
NMR spectroscopy : In DMSO-d₆, the NH proton (δ 10.5–11.0 ppm) and carbonyl carbon (δ 165–170 ppm in ¹³C NMR) confirm the keto form .
IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) and a broad peak at ~3400 cm⁻¹ (O–H stretch) further support the tautomeric structure .
Advanced Research Questions
Q. Q3: What strategies mitigate data contradictions in biological activity studies of this compound?
Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. antioxidant efficacy) can arise from:
Experimental design : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive controls (e.g., ascorbic acid for antioxidant assays).
Structure-activity relationship (SAR) analysis : Compare activity trends with structurally similar pyrazolones. For instance, electron-donating 4-methoxyphenyl groups enhance antioxidant activity via radical scavenging, while the hydroxyethylamino group may reduce membrane permeability, lowering antimicrobial efficacy .
Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or DNA gyrase, clarifying mechanistic discrepancies .
Q. Key Data :
Q. Q4: How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?
Methodological Answer : Flow chemistry addresses batch variability via:
Continuous-flow reactors : Enable precise control of reaction parameters (temperature, residence time). For example, a tubular reactor (25°C, 10 min residence time) achieves 85% yield in the condensation step, reducing side-product formation .
Design of Experiments (DoE) : Multi-variable optimization (e.g., reactant stoichiometry, flow rate) identifies critical factors (e.g., ethanolamine concentration) using response surface methodology .
In-line analytics : UV-Vis or FTIR monitors reaction progress in real time, ensuring consistent product quality .
Q. Q5: What computational methods validate the stereoelectronic effects of substituents on this compound’s reactivity?
Methodological Answer :
Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) predict the Z-configuration’s stability (~5 kcal/mol lower energy than E-isomer) due to intramolecular H-bonding .
Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(O)→σ*(N–H)) stabilizing the pyrazolone ring .
Molecular dynamics (MD) simulations : Assess solvation effects in polar solvents (e.g., water vs. DMSO), revealing conformational flexibility in the hydroxyethylamino side chain .
Q. Q6: How do crystallographic studies inform the design of derivatives with enhanced pharmacological properties?
Methodological Answer : X-ray crystallography reveals:
Packing interactions : π-Stacking between 4-methoxyphenyl groups and hydrogen-bonding networks guide derivative design. For example, substituting 4-methoxy with 4-NO₂ increases π-acidity, enhancing DNA intercalation potential .
Torsional angles : The dihedral angle between the pyrazolone ring and hydroxyethylamino group (~15°) impacts steric accessibility for target binding .
Solvent channels : In crystal lattices of analogous compounds, solvent-accessible voids (~10% volume) suggest potential for co-crystallization with drug delivery carriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
